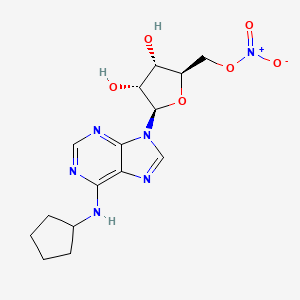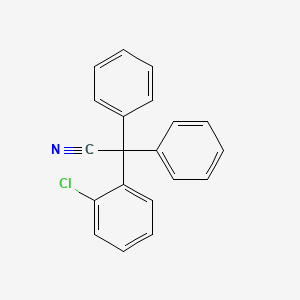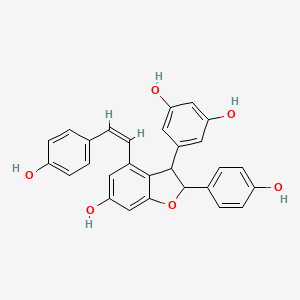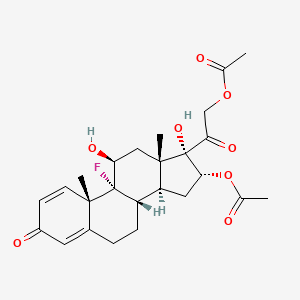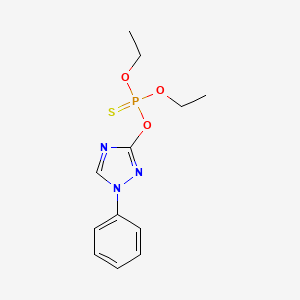![molecular formula C12H15NO5S3 B1682530 (5R,6S)-6-((R)-1-Hydroxyethyl)-3-(((3S)-1-Oxidotetrahydrothiophen-3-yl)thio)-7-oxo-4-thia-1-azabicyclo[3.2.0]hept-2-en-2-carbonsäure CAS No. 120788-07-0](/img/structure/B1682530.png)
(5R,6S)-6-((R)-1-Hydroxyethyl)-3-(((3S)-1-Oxidotetrahydrothiophen-3-yl)thio)-7-oxo-4-thia-1-azabicyclo[3.2.0]hept-2-en-2-carbonsäure
Übersicht
Beschreibung
Sulopenem is an orally bioavailable, broad-spectrum penem β-lactam antibiotic. It is being developed for the treatment of infections caused by multi-drug resistant bacteria . Unlike some other antibiotics, sulopenem is available in both oral and intravenous formulations.
Wissenschaftliche Forschungsanwendungen
Klinische Medizin: Behandlung von Harnwegsinfektionen (HWI), die durch Fluorchinolon-resistente Bakterien verursacht werden.
Mikrobiologie: Studium von arzneimittelresistenten gramnegativen und grampositiven Bakterien.
Wirtschaftliche Auswirkungen: Behebung der klinischen und wirtschaftlichen Belastung durch multiresistente Krankheitserreger, wodurch die Krankenhausaufenthaltsraten möglicherweise reduziert werden.
5. Wirkmechanismus
Sulopenem entfaltet seine Wirkung, indem es die bakterielle Zellwandsynthese hemmt. Es zielt auf Enzyme ab, die an der Peptidoglykanbildung beteiligt sind, wodurch das bakterielle Wachstum und Überleben gestört werden. Die genauen molekularen Ziele und Pfade sind noch Gegenstand der Forschung.
Wirkmechanismus
Sulopenem, also known as (5R,6S)-6-(®-1-hydroxyethyl)-3-(((3S)-1-oxidotetrahydrothiophen-3-yl)thio)-7-oxo-4-thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid, is a penem antibiotic with broad-spectrum activities against Gram-positive and Gram-negative bacteria .
Target of Action
Sulopenem’s primary targets are the penicillin-binding proteins (PBPs) . PBPs are crucial enzymes involved in the synthesis of bacterial cell walls, making them ideal targets for antibiotics .
Mode of Action
Sulopenem’s β-lactam ring alkylates the serine residues of PBPs, which inhibits peptidoglycan cross-linking . This interaction disrupts the cell wall synthesis, leading to bacterial cell lysis .
Biochemical Pathways
The inhibition of PBPs disrupts the peptidoglycan layer of the bacterial cell wall, which is essential for maintaining cell shape and integrity . This disruption leads to cell lysis and death .
Pharmacokinetics
The pharmacokinetics of intravenous sulopenem appear similar to carbapenems such as imipenem-cilastatin, meropenem, and doripenem . In healthy subjects, reported volumes of distribution (Vd) ranged from 15.8 to 27.6 L, total drug clearances (CLT) of 18.9–24.9 L/h, protein binding of approximately 10%, and elimination half-lives (t½) of 0 .
Result of Action
The result of sulopenem’s action is the lysis of bacterial cells due to the inhibition of cell wall synthesis . This leads to the effective treatment of infections caused by susceptible bacteria .
Action Environment
Sulopenem’s action can be influenced by environmental factors such as the presence of β-lactamases, alterations in PBPs, expression of carbapenemases, reduction in the expression of outer membrane proteins, and the presence of efflux pumps . These factors can lead to resistance against sulopenem .
Biochemische Analyse
Biochemical Properties
Sulopenem’s β-lactam ring alkylates the serine residues of penicillin-binding protein (PBP), which inhibits peptidoglycan cross-linking . Due to its ionization and low molecular weight, sulopenem passes through outer membrane proteins to reach PBPs of Gram-negative bacteria .
Cellular Effects
Sulopenem is active against both Gram-negative and Gram-positive microorganisms . It has demonstrated in vitro activity against fluoroquinolone-resistant, extended spectrum β-lactamases (ESBL)-producing, multidrug-resistant (MDR) Enterobacterales .
Molecular Mechanism
The molecular mechanism of Sulopenem involves the alkylation of the serine residues of penicillin-binding protein (PBP) by its β-lactam ring, which inhibits peptidoglycan cross-linking . This action disrupts the cell wall synthesis of bacteria, leading to cell death .
Temporal Effects in Laboratory Settings
It has been reported that the S isomer of CP-65,207, later developed as sulopenem, demonstrated greater absorption, higher drug concentrations in the urine, and increased stability against the renal enzyme dehydropeptidase-1 compared with the R isomer .
Dosage Effects in Animal Models
It has been reported that Sulopenem has been compared with carbapenems and cephalosporins in guinea pig and murine systemic and lung infection animal models .
Metabolic Pathways
It is known that Sulopenem is available as an oral prodrug formulation, sulopenem etzadroxil, which is hydrolyzed by intestinal esterases, resulting in active sulopenem .
Transport and Distribution
Due to its ionization and low molecular weight, Sulopenem passes through outer membrane proteins to reach PBPs of Gram-negative bacteria .
Subcellular Localization
It is known that due to its ionization and low molecular weight, Sulopenem passes through outer membrane proteins to reach PBPs of Gram-negative bacteria .
Vorbereitungsmethoden
Industrial Production Methods: Industrial-scale production methods for sulopenem are proprietary information held by pharmaceutical companies. These methods typically involve multi-step processes, purification, and quality control to ensure high purity and safety.
Analyse Chemischer Reaktionen
Arten von Reaktionen: Sulopenem durchläuft verschiedene chemische Reaktionen, darunter:
- Hydrolyse des β-Lactam-Rings.
- Interaktion mit bakteriellen Enzymen (wie Penicillin-bindenden Proteinen), um die Zellwandsynthese zu hemmen.
Häufige Reagenzien und Bedingungen: Spezifische Reagenzien und Bedingungen, die bei der Synthese von Sulopenem verwendet werden, sind vertraulich. Die Reaktionen beinhalten wahrscheinlich Katalysatoren, Lösungsmittel und Temperaturkontrolle.
Hauptprodukte: Das Hauptprodukt der Reaktionen von Sulopenem ist die aktive Form der Verbindung, die bakterielle Krankheitserreger effektiv bekämpft.
Vergleich Mit ähnlichen Verbindungen
Obwohl Sulopenem in seiner oralen Bioverfügbarkeit und breiten Aktivität einzigartig ist, weist es Ähnlichkeiten mit anderen Penem-Antibiotika auf. Bemerkenswerte ähnliche Verbindungen sind Meropenem, Imipenem und Ertapenem.
Eigenschaften
IUPAC Name |
(5R,6S)-6-[(1R)-1-hydroxyethyl]-7-oxo-3-[(1R,3S)-1-oxothiolan-3-yl]sulfanyl-4-thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO5S3/c1-5(14)7-9(15)13-8(11(16)17)12(20-10(7)13)19-6-2-3-21(18)4-6/h5-7,10,14H,2-4H2,1H3,(H,16,17)/t5-,6+,7+,10-,21-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLSUCZWOEMTFAQ-PRBGKLEPSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1C2N(C1=O)C(=C(S2)SC3CCS(=O)C3)C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@@H]1[C@@H]2N(C1=O)C(=C(S2)S[C@H]3CC[S@@](=O)C3)C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO5S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20869656 | |
| Record name | Sulopenem | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20869656 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
349.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
120788-07-0 | |
| Record name | Sulopenem | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB15284 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Sulopenem | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20869656 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | SULOPENEM | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XX514BJ1XW | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the mechanism of action of sulopenem?
A1: Sulopenem, a thiopenem β-lactam antibiotic, exerts its antibacterial activity by inhibiting bacterial cell wall synthesis. [, , , ] Similar to other β-lactams, it achieves this by binding to penicillin-binding proteins (PBPs), which are enzymes essential for the final stages of peptidoglycan synthesis. [, ] Sulopenem demonstrates strong affinities for various PBPs across different bacterial species, including those in Staphylococcus aureus, Escherichia coli, Proteus vulgaris, Serratia marcescens, and even Pseudomonas aeruginosa, although it exhibits limited clinical efficacy against the latter. []
Q2: What are the downstream effects of sulopenem binding to PBPs?
A2: Binding of sulopenem to PBPs disrupts the cross-linking of peptidoglycan chains, a crucial step in maintaining bacterial cell wall integrity. [] This disruption compromises the structural integrity of the cell wall, leading to bacterial cell lysis and ultimately cell death. [, ]
Q3: What is the molecular formula and weight of sulopenem?
A3: While the provided research papers do not explicitly state the molecular formula and weight of sulopenem, they offer valuable information for their derivation. Sulopenem is a (5R,6S)-6-(1(R)-hydroxyethyl)-2-[(cis-1-oxo-3-thiolanyl)thio]-2-penem-3-carboxylic acid. [] Based on this information, the molecular formula of sulopenem is C16H22N2O5S2, and its molecular weight is 386.48 g/mol.
Q4: Is there any spectroscopic data available for sulopenem?
A4: The provided research papers primarily focus on the pharmacological and microbiological aspects of sulopenem and do not delve into detailed spectroscopic characterization.
A4: The provided research does not offer insights into the material compatibility and stability, catalytic properties and applications, or computational chemistry and modeling aspects of sulopenem.
Q5: How does the structure of sulopenem contribute to its activity?
A5: The thiopenem core structure of sulopenem, characterized by a sulfur atom replacing the carbon atom at position 1 of the β-lactam ring, plays a critical role in its broad-spectrum activity and stability against β-lactamases. [, ] The presence of a 1(R)-hydroxyethyl substituent at position 6 and a (cis-1-oxo-3-thiolanyl)thio side chain at position 2 are crucial for its interaction with PBPs and its antibacterial activity. [, ] Modifications to these structural features can significantly impact its potency and spectrum of activity. [, ]
Q6: What is known about the stability of sulopenem?
A6: Sulopenem demonstrates remarkable stability compared to other β-lactams, particularly against hydrolysis by various β-lactamases produced by Gram-negative bacteria. [, , ] This stability is attributed to its thiopenem core structure and the specific substitutions on the β-lactam ring. [, ]
Q7: What formulation strategies are employed to improve the bioavailability of sulopenem?
A7: Sulopenem is available in both intravenous and oral formulations. [, , ] The oral formulation of sulopenem, sulopenem etzadroxil, is a prodrug that is rapidly hydrolyzed to the active moiety, sulopenem, after absorption. [, ] This formulation often includes probenecid, an organic anion transporter inhibitor, which delays the renal excretion of sulopenem and enhances its bioavailability. [, , ] Probenecid co-administration increases the area under the curve (AUC) of sulopenem and extends the time above the minimum inhibitory concentration (MIC). [, ] Food intake can also positively impact sulopenem absorption. []
A7: The provided research primarily focuses on the pharmacological and microbiological aspects of sulopenem and does not offer detailed information on SHE regulations, dissolution and solubility, analytical method validation, or quality control and assurance.
Q8: What is the pharmacokinetic profile of sulopenem?
A8: Sulopenem exhibits a favorable pharmacokinetic profile characterized by good absorption after oral administration of the prodrug, sulopenem etzadroxil. [, , ] Co-administration of probenecid with sulopenem etzadroxil significantly increases sulopenem's AUC and prolongs its elimination half-life (t1/2). [, ]
Q9: What is the key PK/PD index that correlates with sulopenem's efficacy?
A9: The primary PK/PD index correlating with sulopenem efficacy is the time above MIC (T>MIC). [, , ] Achieving and maintaining sufficient drug concentrations above the MIC of the target pathogen is crucial for successful treatment outcomes. [, , ]
Q10: What is the spectrum of activity of sulopenem?
A10: Sulopenem exhibits broad-spectrum activity against a wide range of Gram-positive and Gram-negative bacteria. [, , , , ] It demonstrates potent in vitro activity against clinically relevant pathogens, including Staphylococcus aureus (including methicillin-resistant strains), Streptococcus pneumoniae (including penicillin-resistant strains), Haemophilus influenzae (including β-lactamase-producing strains), Moraxella catarrhalis, and members of the Enterobacterales family, including Escherichia coli and Klebsiella pneumoniae. [, , , , , , ]
Q11: What in vitro models have been used to evaluate the efficacy of sulopenem?
A11: Several in vitro models have been employed to evaluate the efficacy of sulopenem, including:
- Broth microdilution method: This standard method determines the minimum inhibitory concentration (MIC) of sulopenem against various bacterial isolates. [, , , , , , , ]
- Agar dilution method: This method is particularly useful for determining the MIC of sulopenem against anaerobic bacteria. [, ]
- Time-kill studies: These studies assess the rate and extent of bacterial killing by sulopenem over time. [, , ]
- One-compartment in vitro infection model: This dynamic model simulates human free-drug plasma concentration-time profiles and helps determine PK/PD relationships. []
- Hollow-fiber in vitro infection model: This model mimics in vivo conditions and is used to evaluate the potential for resistance development and assess the efficacy of sulopenem over clinically relevant time periods. []
Q12: What in vivo models have been used to assess the efficacy of sulopenem?
A12: The efficacy of sulopenem has been evaluated in various animal models of infection, including:
- Murine thigh models: These models are frequently used in early stages of drug development to assess the efficacy of antibiotics against a localized infection. []
- Murine systemic infection models: These models evaluate the efficacy of sulopenem against systemic infections caused by various pathogens, including Streptococcus pneumoniae and Staphylococcus aureus. [, , ]
- Murine mixed infection models: These models are useful in evaluating the efficacy of sulopenem against polymicrobial infections, such as those involving Escherichia coli and Bacteroides fragilis. []
- Murine model of Bacillus anthracis infection: This model evaluates the potential of sulopenem as a medical countermeasure for anthrax infection. []
- Guinea pig lung infection model: This model assesses the efficacy of sulopenem against respiratory infections, specifically those caused by Klebsiella pneumoniae. []
Q13: Have there been any clinical trials conducted with sulopenem?
A13: Yes, multiple clinical trials have been conducted to evaluate the safety and efficacy of sulopenem in humans. [, , , ] These trials focused on treating uncomplicated urinary tract infections (uUTI) and complicated urinary tract infections (cUTI) caused by susceptible pathogens, including those resistant to other commonly used antibiotics like fluoroquinolones. [, , , ]
Q14: What are the known mechanisms of resistance to sulopenem?
A14: While sulopenem demonstrates excellent stability against many β-lactamases, some mechanisms can contribute to resistance:
- Production of certain β-lactamases: Some β-lactamases, while less common, can hydrolyze sulopenem, reducing its efficacy. []
- Porin mutations or decreased expression: Alterations in porins, outer membrane proteins that facilitate antibiotic entry, can hinder sulopenem's penetration into bacterial cells, leading to resistance. []
- Efflux pump overexpression: Overexpression of efflux pumps, which actively expel antibiotics from bacterial cells, can decrease intracellular sulopenem concentrations, contributing to resistance. []
- Target site modifications: Mutations in PBPs can reduce their affinity for sulopenem, rendering the antibiotic less effective. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




